molecular formula C17H19ClN2O4S B3645156 N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-methylglycinamide

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-methylglycinamide

Cat. No.: B3645156
M. Wt: 382.9 g/mol
InChI Key: DWHALOUNIWOQCB-UHFFFAOYSA-N
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Description

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-methylglycinamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a sulfonyl group attached to a chlorophenyl ring, an ethoxyphenyl group, and a glycinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-methylglycinamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride: The reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl chloride intermediate.

    Coupling with 2-ethoxyaniline: The sulfonyl chloride intermediate is then reacted with 2-ethoxyaniline in the presence of a base to form the sulfonamide.

    Introduction of the glycinamide moiety: The sulfonamide is further reacted with N-methylglycine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-methylglycinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-methylglycinamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of N2-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-methylglycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The ethoxyphenyl and glycinamide moieties may also contribute to its binding affinity and specificity. The exact pathways and targets are still under investigation, but it is believed to modulate key biological processes.

Comparison with Similar Compounds

Similar Compounds

  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N~1~-(3-nitrophenyl)glycinamide
  • N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-cyclopropyl-N~2~-(2-ethoxyphenyl)glycinamide

Uniqueness

N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-ethoxyphenyl)-N-methylglycinamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its sulfonyl and glycinamide moieties provide a unique interaction profile with biological targets, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(N-(4-chlorophenyl)sulfonyl-2-ethoxyanilino)-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN2O4S/c1-3-24-16-7-5-4-6-15(16)20(12-17(21)19-2)25(22,23)14-10-8-13(18)9-11-14/h4-11H,3,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWHALOUNIWOQCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N(CC(=O)NC)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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